Cas no 4779-86-6 (1-Butanethiol, sodiumsalt (1:1))

1-ブタンチオールナトリウム塩(1:1)は、有機合成化学において重要なチオール誘導体の一種です。化学式C4H9SNaで表され、硫黄原子とナトリウムイオンが1:1で結合した構造を持ちます。本化合物の主な特徴は、高い反応性と優れた求核性にあり、特にアルキル化反応や付加反応における効率的な試薬として利用されます。空気中の酸素や水分に対して敏感な性質を持つため、不活性ガス下での取り扱いが推奨されます。医薬品中間体や機能性材料の合成において有用なビルディングブロックとしての応用が可能です。

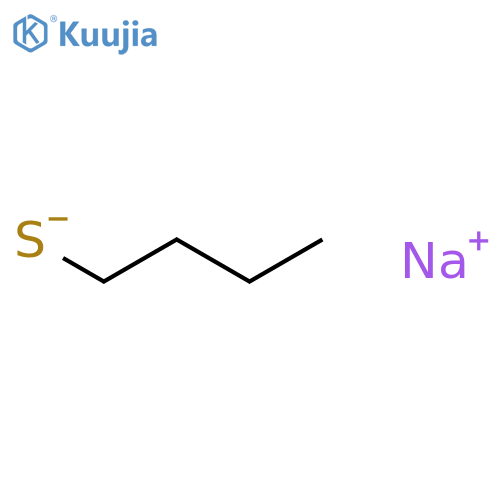

4779-86-6 structure

商品名:1-Butanethiol, sodiumsalt (1:1)

1-Butanethiol, sodiumsalt (1:1) 化学的及び物理的性質

名前と識別子

-

- 1-Butanethiol, sodiumsalt (1:1)

- Sodium 1-Butanethiolate

- sodium,butane-1-thiolate

- 1-Butanethiol sodium salt

- butanethiolate sodium salt

- n-butylthiol sodium salt

- sodium butanethiolate

- sodium n-butanethiolate

- 4779-86-6

- DTXSID70197274

- 1-Butanethiol, sodium salt (1:1)

- 1-Butanethiol, sodium salt

- FT-0727599

- SCHEMBL1148854

- VTLWRSNWWLIJTQ-UHFFFAOYSA-M

- AKOS025295357

- sodium butane-1-thiolate

- sodium thiobutoxide

- sodium;butane-1-thiolate

- Sodium 1-butanethiolate, technical, >=95.0% (RT)

- 1-Butanethiolsodium salt

- DB-256084

- (BUTYLSULFANYL)SODIUM

-

- MDL: MFCD00043320

- インチ: InChI=1S/C4H10S.Na/c1-2-3-4-5;/h5H,2-4H2,1H3;/q;+1/p-1

- InChIKey: VTLWRSNWWLIJTQ-UHFFFAOYSA-M

- ほほえんだ: [Na+].CCCC[S-]

計算された属性

- せいみつぶんしりょう: 112.03200

- どういたいしつりょう: 112.032

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 6

- 回転可能化学結合数: 2

- 複雑さ: 17

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 1A^2

じっけんとくせい

- 密度みつど: 0.83

- ゆうかいてん: -115.9 deg C

- ふってん: 98.2°Cat760mmHg

- フラッシュポイント: 12.8°C

- PSA: 25.30000

- LogP: 1.98400

1-Butanethiol, sodiumsalt (1:1) セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P280-P305+P351+P338-P310

- 危険物輸送番号:UN 3263 8/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: S26; S36/37/39; S45

- 福カードFコード:1-3-10-13

-

危険物標識:

- 危険レベル:4.3

- リスク用語:R34

- 危険レベル:4.3

- セキュリティ用語:4.3

- 包装等級:III

- 包装グループ:III

- 包装カテゴリ:III

1-Butanethiol, sodiumsalt (1:1) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AB79021-1g |

Sodium 1-butanethiolate |

4779-86-6 | 95% | 1g |

$65.00 | 2024-04-19 | |

| A2B Chem LLC | AB79021-5g |

Sodium 1-butanethiolate |

4779-86-6 | 95% | 5g |

$148.00 | 2024-04-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00772-10g |

1-Butanethiol, sodiumsalt (1:1) |

4779-86-6 | ≥95.0% (RT) | 10g |

¥1838.0 | 2024-07-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-253568-10 g |

Sodium 1-butanethiolate, |

4779-86-6 | 10g |

¥1,158.00 | 2023-07-10 | ||

| Cooke Chemical | S472779-10g |

Sodium 1-butanethiolate , technical |

4779-86-6 | ≥95.0%(RT) | 10g |

RMB 1049.04 | 2025-02-20 | |

| A2B Chem LLC | AB79021-10g |

Sodium 1-butanethiolate |

4779-86-6 | 95% | 10g |

$208.00 | 2024-04-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 71334-10G |

1-Butanethiol, sodiumsalt (1:1) |

4779-86-6 | 95.0% | 10g |

¥1572.56 | 2023-11-27 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-253568-10g |

Sodium 1-butanethiolate, |

4779-86-6 | 10g |

¥1158.00 | 2023-09-05 |

1-Butanethiol, sodiumsalt (1:1) 関連文献

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬